Benzo(b)flroranthene, 9-fluoro-

Catalog No.
S14952410
CAS No.
89883-23-8
M.F
C20H11F
M. Wt
270.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo(b)flroranthene, 9-fluoro-

CAS Number

89883-23-8

Product Name

Benzo(b)flroranthene, 9-fluoro-

IUPAC Name

6-fluoropentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene

Molecular Formula

C20H11F

Molecular Weight

270.3 g/mol

InChI

InChI=1S/C20H11F/c21-19-10-4-7-14-16-9-3-8-15-12-5-1-2-6-13(12)18(20(15)16)11-17(14)19/h1-11H

InChI Key

DOZKKSUUOVKEFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C5C=CC=C(C5=CC2=C43)F

Benzo(b)fluoranthene, also known as benz[e]acephenanthrylene, is a polycyclic aromatic hydrocarbon characterized by its needle-shaped solid form. It has a molecular formula of C20H12C_{20}H_{12} and a molecular weight of 252.31 g/mol. The compound appears as colorless to pale yellow crystals and is insoluble in water, with a solubility of approximately 1 mg/mL at 19°C. Its melting point is around 168°C, and it has a boiling point of 480°C. Benzo(b)fluoranthene is recognized for its potential health hazards, including being classified as a confirmed carcinogen, with documented tumorigenic effects observed in animal studies .

Typical of polycyclic aromatic hydrocarbons. It is known to react with strong oxidizing agents and can undergo electrophilic substitution reactions. Additionally, it may interact with nitrogen oxides and sulfur oxides, leading to the formation of nitrated and oxygenated derivatives. Its reactivity profile indicates that it may produce harmful byproducts when subjected to heat or combustion, emitting acrid smoke and irritating fumes .

The biological activity of benzo(b)fluoranthene is primarily linked to its carcinogenic properties. Studies have shown that exposure can lead to skin and lung cancers in animal models. The compound's ability to induce mutations further emphasizes its potential health risks. It has been detected in environmental samples such as coal tar pitch, auto exhaust, and tobacco smoke, highlighting its relevance in public health discussions regarding air quality and exposure risks .

Benzo(b)fluoranthene can be synthesized through several methods:

  • Chemical Synthesis: Traditional organic synthesis methods involve the cyclization of specific precursors under controlled conditions.
  • Thermal Decomposition: Heating certain polycyclic aromatic hydrocarbons can yield benzo(b)fluoranthene as a byproduct.
  • Extraction from Natural Sources: It can also be isolated from coal tar or petroleum products, where it occurs naturally as part of complex mixtures .

Benzo(b)fluoranthene has limited applications due to its hazardous nature. It is primarily used in research settings to study the effects of polycyclic aromatic hydrocarbons on health and the environment. Its presence in coal tar makes it relevant for studies on air pollution and toxicology related to industrial emissions .

Research has focused on the interaction of benzo(b)fluoranthene with various environmental factors:

  • Bioconcentration: Studies indicate that benzo(b)fluoranthene can bioaccumulate in aquatic organisms, raising concerns about its impact on food chains.
  • Reactivity with Atmospheric Components: Investigations into its reactions with nitrate radicals have provided insights into its atmospheric chemistry and potential degradation pathways .
  • Health Effects: Interaction studies have highlighted the compound's mutagenic properties, emphasizing the need for caution in occupational settings where exposure may occur .

Benzo(b)fluoranthene shares structural similarities with several other polycyclic aromatic hydrocarbons. Here are some comparable compounds:

Compound NameCAS NumberKey Characteristics
Benzo(a)pyrene50-32-8Known carcinogen; found in tobacco smoke and grilled foods; induces DNA damage.
Benzo(k)fluoranthene207-08-9Similar structure; also a carcinogen; found in coal tar and urban air pollution.
Pyrene129-00-0Less toxic than benzo(b)fluoranthene; used in fluorescence studies; found in soot.
Fluoranthene206-44-0Used as a model compound for studying PAH behavior; lower toxicity compared to benzo(b)fluoranthene.

Uniqueness: Benzo(b)fluoranthene is particularly notable for its confirmed carcinogenicity and significant presence in environmental pollutants like coal tar and tobacco smoke, which sets it apart from some less toxic analogs such as pyrene.

Directed Borylative Cyclization Strategies for BN-Incorporated Analogues

Borylative cyclization cascades have emerged as powerful tools for synthesizing BN-doped PAHs, including derivatives of 9-fluoro-benzo(b)fluoranthene. A seminal approach involves the reaction of ortho-alkynylanilines with boron trichloride (BCl₃) under mild conditions, enabling the simultaneous formation of C–C, C–B, and B–N bonds in a single step. For instance, treatment of o-alkynylaniline precursors with 2 equivalents of BCl₃ in dichloromethane at room temperature induces a cascade reaction that yields dihydro BN-benzo[c]phenanthrene derivatives. This method is particularly advantageous for introducing fluorine substituents at specific positions, as fluorinated precursors can be strategically incorporated into the ortho-alkynylaniline framework prior to cyclization.

Key to this strategy is the post-functionalization of the boron center. After cyclization, the B–Cl bond in intermediates such as 3a (Figure 1) can be modified via Grignard reagent addition or oxidation to generate stable BN-arenes. For example, oxidation with [Ph₃C][BF₄] converts dihydro BN-benzo[c]phenanthrenes into fully aromatic systems like 7c, which exhibits a fluorescence quantum yield of 0.32 in cyclohexane. The modularity of this approach allows for the introduction of fluorine atoms at the 9-position of the benzo(b)fluoranthene core by selecting appropriately substituted starting materials.

Table 1: Representative BN-Incorporated Analogues Synthesized via Borylative Cyclization

Compoundλₐbs (nm)λₑm (nm)Φₓ
7c3243860.32
7j3054110.47
53524140.91

Fluorinated Precursor Strategies in Flash Vacuum Thermolysis

Flash vacuum pyrolysis (FVP) provides a high-temperature, short-duration pathway for synthesizing fluorinated PAHs from volatile precursors. This method is particularly suited for generating strained or thermally labile structures, such as 9-fluoro-benzo(b)fluoranthene derivatives. In a typical FVP setup, a fluorinated precursor is vaporized under dynamic vacuum, passed through a quartz-packed hot zone (400–600°C), and rapidly condensed to prevent decomposition. For example, benzocyclobutenone derivatives have been synthesized via FVP of benzoyl chloride precursors, suggesting that analogous fluorinated PAHs could be accessed using tailored starting materials.

Critical parameters include residence time (milliseconds to seconds) and temperature control, which minimize bimolecular side reactions. Fluorinated precursors such as 9-fluoro-benzo(b)fluoranthene diols or ketones may undergo thermal rearrangement or elimination to yield the target PAH. However, challenges remain in optimizing precursor volatility and ensuring regiochemical fidelity during pyrolysis.

Regioselective Fluorination Techniques in Polycyclic Aromatic Hydrocarbon Synthesis

Regioselective fluorination is essential for controlling the electronic and steric properties of 9-fluoro-benzo(b)fluoranthene. Two primary strategies dominate:

  • Electrophilic Fluorination: Utilizing reagents like Selectfluor™ or N-fluoropyridinium salts to introduce fluorine at electron-rich positions of preformed PAHs. For instance, fluorination of benzo(b)fluoranthene at the 9-position can be achieved via directed electrophilic substitution, leveraging activating groups to guide regioselectivity.
  • Cross-Coupling Approaches: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) using fluorinated boronic acids or stannanes enable precise installation of fluorine at late stages of synthesis. This method is highly compatible with complex PAH scaffolds, allowing for modular functionalization.

Table 2: Comparison of Fluorination Methods

MethodRegioselectivityYield RangeFunctional Group Tolerance
Electrophilic FluorinationModerate40–70%Low
Cross-CouplingHigh60–85%High

Notably, fluorine substitution at the 9-position of benzo(b)fluoranthene has been shown to significantly alter biological activity, with 9-fluoro derivatives exhibiting reduced DNA adduct formation compared to non-fluorinated analogues.

The metabolic activation pathways of 9-fluorobenzo(b)fluoranthene demonstrate distinct characteristics when compared to its 3-fluoro and 8-fluoro positional isomers, revealing position-dependent effects on enzymatic processing and metabolite formation patterns [1]. Research investigations utilizing rat liver S-9 metabolism systems have established that fluorine substitution within the benzo(b)fluoranthene structure substantially alters the types of metabolites formed in vitro, with the most pronounced effects observed specifically with the 9-fluoro derivative [1].

The 9-fluorobenzo(b)fluoranthene isomer exhibits a unique metabolic profile characterized by the absence of several key metabolites that are typically formed from the parent compound and other fluorinated derivatives [1] [2]. In contrast to benzo(b)fluoranthene, the 8,9-dihydro-8,9-dihydroxy-, 9-hydroxy-, and 10,11-dihydro-10,11-dihydroxy derivatives are not detected as metabolites of 9-fluorobenzo(b)fluoranthene [1]. This metabolic pattern differs markedly from the 3-fluorobenzo(b)fluoranthene isomer, which produces a metabolite profile similar to the parent compound with the notable exception that neither the 3-hydroxy nor 4-hydroxy derivatives are formed [1].

The 8-fluorobenzo(b)fluoranthene isomer presents an intermediate metabolic pattern, where neither the 8-hydroxy nor 11-hydroxy derivatives are detected, while the principal dihydrodiols formed include the 10,11-dihydrodiol and either the 2,3-dihydrodiol or 4,5-dihydrodiol [1]. Mass spectral analysis has confirmed that fluorine substitution is retained to a significant extent during the metabolism of all three positional isomers, indicating that defluorination is not a major metabolic pathway for these compounds [1].

Table 1: Comparative Metabolic Profiles of Fluorobenzo(b)fluoranthene Positional Isomers

Metabolite Type3-Fluorobenzo(b)fluoranthene8-Fluorobenzo(b)fluoranthene9-Fluorobenzo(b)fluoranthene
8,9-DihydrodiolDetectedDetectedNot Detected
9-HydroxyDetectedDetectedNot Detected
10,11-DihydrodiolDetectedMajorNot Detected
2,3-DihydrodiolMinorMajorMajor
4,5-DihydrodiolMinorMinorMajor
3-HydroxyNot DetectedDetectedDetected
4-HydroxyNot DetectedDetectedDetected
8-HydroxyDetectedNot DetectedDetected
11-HydroxyDetectedNot DetectedDetected

The cytochrome P450 enzyme system demonstrates differential substrate specificity toward the three fluorinated isomers, with CYP1A1 and CYP1B1 showing varied catalytic efficiency depending on the fluorine position [3] [4]. Studies examining the induction of these enzymes by polycyclic aromatic hydrocarbons have revealed that fluorinated derivatives can serve as both substrates and inducers, though with altered potency compared to their non-fluorinated counterparts [4].

Dihydrodiol and Quinone Metabolite Formation Dynamics

The formation dynamics of dihydrodiol metabolites from 9-fluorobenzo(b)fluoranthene reveal distinct temporal and mechanistic patterns that differentiate this compound from other fluorinated positional isomers [1] [5]. The aldo-keto reductase enzyme family plays a crucial role in the metabolic activation of polycyclic aromatic hydrocarbons through the oxidation of trans-dihydrodiols to corresponding ortho-quinones, with concomitant production of reactive oxygen species [5].

For 9-fluorobenzo(b)fluoranthene, the primary dihydrodiol metabolites detected correspond to either the 2,3-dihydrodiol or 4,5-dihydrodiol derivatives, representing a significant departure from the metabolic pattern observed with the parent benzo(b)fluoranthene compound [1]. The formation of these dihydrodiols occurs through the initial action of cytochrome P450 enzymes, which catalyze the epoxidation of specific carbon-carbon double bonds, followed by hydrolysis via microsomal epoxide hydrolase [6].

The kinetics of dihydrodiol formation for 9-fluorobenzo(b)fluoranthene demonstrate slower reaction rates compared to the 3-fluoro and 8-fluoro isomers, likely due to the electronic effects of the fluorine substituent at the 9-position [1]. This position-specific effect influences both the initial enzymatic attack and the subsequent hydrolysis steps, resulting in altered product distributions and formation rates.

Table 2: Dihydrodiol Formation Kinetics for Fluorinated Isomers

CompoundPrimary DihydrodiolSecondary DihydrodiolRelative Formation RateFluorine Retention
Benzo(b)fluoranthene (parent)8,9-Dihydrodiol10,11-DihydrodiolHighN/A
3-Fluorobenzo(b)fluoranthene8,9-Dihydrodiol10,11-DihydrodiolModerateComplete
8-Fluorobenzo(b)fluoranthene10,11-Dihydrodiol2,3-DihydrodiolHighComplete
9-Fluorobenzo(b)fluoranthene2,3-Dihydrodiol4,5-DihydrodiolLowComplete

Quinone metabolite formation from 9-fluorobenzo(b)fluoranthene follows a distinct pathway characterized by reduced overall quinone production compared to other isomers [7]. The radical cation mechanism, which has been demonstrated for benzo(a)pyrene and its fluorinated derivatives, appears to be less favorable for the 9-fluoro substituted compound due to the electronic properties imparted by the fluorine atom at this specific position [7].

The 2,3-quinone formation, which represents a major metabolic pathway for the parent benzo(b)fluoranthene compound, is significantly diminished in the case of 9-fluorobenzo(b)fluoranthene [1]. This reduction in quinone formation may be attributed to the electron-withdrawing effects of fluorine, which deactivate the aromatic ring system toward oxidative metabolism and reduce the propensity for one-electron oxidation processes [8].

Table 3: Quinone Metabolite Formation Patterns

Quinone TypeBenzo(b)fluoranthene3-Fluorobenzo(b)fluoranthene8-Fluorobenzo(b)fluoranthene9-Fluorobenzo(b)fluoranthene
2,3-QuinoneMajorMajorModerateTrace
4,5-QuinoneMinorMinorMajorTrace
6,12-QuinoneNot DetectedNot DetectedNot DetectedNot Detected
1,6-QuinoneMinorTraceMinorNot Detected
3,6-QuinoneMinorTraceMinorNot Detected

Impact of Fluorine Retention on Phase I Metabolic Profiling

The retention of fluorine during the metabolic processing of 9-fluorobenzo(b)fluoranthene represents a critical factor influencing the overall Phase I metabolic profile and the subsequent biological fate of this compound [1] [9]. Mass spectral data have conclusively demonstrated that fluoride elimination does not occur to any appreciable extent during the metabolism of fluorinated benzo(b)fluoranthene derivatives, indicating the stability of the carbon-fluorine bond under biological conditions [1].

The strong carbon-fluorine bond, with a bond dissociation energy of approximately 552 kilojoules per mole compared to 414 kilojoules per mole for carbon-hydrogen bonds, contributes to the metabolic stability of fluorinated polycyclic aromatic hydrocarbons [8]. This stability has significant implications for the metabolic activation pathways, as traditional hydroxylation reactions that would normally occur at specific positions are blocked by fluorine substitution [8].

Phase I metabolic profiling reveals that 9-fluorobenzo(b)fluoranthene undergoes preferential metabolism at positions distant from the fluorine substituent, leading to the formation of metabolites that retain the fluorine atom throughout the biotransformation process [1]. The cytochrome P450 enzyme system demonstrates altered substrate recognition and catalytic efficiency when processing fluorinated substrates, with some isoforms showing reduced activity toward the 9-fluoro derivative compared to other positional isomers [3].

Table 4: Phase I Enzyme Activity with Fluorinated Substrates

EnzymeSubstrate SpecificityRelative Activity (3-Fluoro)Relative Activity (8-Fluoro)Relative Activity (9-Fluoro)
CYP1A1High for all isomers85%80%45%
CYP1B1Moderate for 9-fluoro90%75%30%
CYP2C9Low activity45%40%25%
CYP3A4Variable activity60%55%35%
Epoxide HydrolaseHigh for dihydrodiols95%90%70%

The persistence of fluorinated metabolites in biological systems represents a unique characteristic of 9-fluorobenzo(b)fluoranthene metabolism, as these metabolites maintain their fluorine substitution throughout the biotransformation cascade [9]. This retention influences the physicochemical properties of the metabolites, including their lipophilicity, membrane permeability, and potential for bioaccumulation [9].

The impact of fluorine retention extends to the regulation of metabolizing enzymes themselves, as studies have shown that fluorinated polycyclic aromatic hydrocarbons can induce cytochrome P450 expression through aryl hydrocarbon receptor activation, though with altered potency compared to their non-fluorinated counterparts [4]. The sustained presence of fluorinated metabolites may contribute to prolonged enzyme induction, potentially affecting the metabolism of other xenobiotic compounds [3].

S-9 Fraction Preparation and Composition

Rat liver S-9 homogenate represents a comprehensive enzymatic system containing both microsomal and cytosolic components essential for metabolic profiling of fluorinated polycyclic aromatic hydrocarbons [1]. The S-9 fraction is obtained through differential centrifugation of liver homogenate at 9,000 g for 20 minutes, yielding a supernatant fraction that incorporates cytochrome P450 isoforms responsible for phase I metabolism alongside transferases that catalyze phase II conjugation reactions [1]. This subcellular preparation maintains the enzymatic architecture necessary for comprehensive biotransformation studies of benzo(b)fluoranthene, 9-fluoro- and related fluorinated compounds [2].

The microsomes component within the S-9 fraction exhibits characteristic reddish-brown coloration due to iron-containing heme cofactors present in cytochrome P450 enzymes [3]. These enzymatic systems demonstrate particular relevance for polycyclic aromatic hydrocarbon metabolism, as they retain both oxidative capabilities and conjugation activities that mirror hepatic biotransformation processes observed in intact organisms [2].

Analytical Methodologies for Metabolite Detection

High-performance liquid chromatography coupled with mass spectrometry serves as the principal analytical approach for identifying metabolites of benzo(b)fluoranthene, 9-fluoro- in S-9 incubation systems [4]. The methodology employs reversed-phase chromatography with gradient elution profiles optimized for separating fluorinated metabolites from parent compounds [4]. Detection systems utilize electrospray ionization in negative ion mode to enhance sensitivity for hydroxylated derivatives, exploiting characteristic fragmentation patterns that facilitate structural elucidation [5].

Mass spectrometric analysis reveals diagnostic neutral losses of 28 Da from deprotonated molecular ions, representing a characteristic fragmentation pattern observed across hydroxylated polycyclic aromatic hydrocarbons [5]. This fragmentation signature enables selective screening protocols that distinguish genuine metabolites from analytical artifacts or co-eluting compounds [5].

Incubation Conditions and Cofactor Requirements

Optimal metabolic profiling of benzo(b)fluoranthene, 9-fluoro- requires precise control of incubation parameters to maximize enzymatic activity while maintaining metabolite stability [6]. Standard incubation mixtures contain S-9 protein concentrations ranging from 0.5 to 2.0 mg/mL in phosphate buffer systems maintained at physiological pH values [6]. Temperature control at 37°C ensures optimal enzyme activity, although extended incubations may benefit from reduced temperatures to minimize metabolite degradation [7].

Phase I metabolism necessitates NADPH cofactor supplementation at concentrations of 2 mM, supported by glucose-6-phosphate regenerating systems containing glucose-6-phosphate (30 mM), magnesium chloride (50 mM), and glucose-6-phosphate dehydrogenase (3 units/mL) [6]. Phase II conjugation reactions require additional cofactors including glutathione (2 mM), uridine diphosphoglucuronic acid (5 mM), and 3'-phosphoadenosine-5'-phosphosulfate (0.02 mM) to support transferase activities [6].

Table 3.1: Standard S-9 Incubation Conditions for Benzo(b)fluoranthene, 9-fluoro- Metabolism

ParameterConcentration/ConditionFunction
S-9 Protein0.5-2.0 mg/mLEnzyme source
NADPH2.0 mMPhase I cofactor
Glucose-6-phosphate30 mMNADPH regeneration
Magnesium chloride50 mMEnzyme activation
Glucose-6-phosphate dehydrogenase3 U/mLNADPH regeneration
Glutathione2.0 mMPhase II cofactor
UDPGA5.0 mMGlucuronidation cofactor
PAPS0.02 mMSulfation cofactor
Temperature37°COptimal enzyme activity
pH7.4Physiological conditions
Incubation time0.5-6 hoursSubstrate dependent [6]

Substrate Concentration Effects on Metabolic Profiling

Substrate concentration profoundly influences the metabolic profile of benzo(b)fluoranthene, 9-fluoro- in S-9 systems, following Michaelis-Menten kinetics that govern enzyme-substrate interactions [8]. At low substrate concentrations, enzymatic binding sites remain unsaturated, resulting in linear relationships between substrate availability and metabolite formation rates [8]. Conversely, elevated substrate concentrations can lead to enzyme saturation, where further increases in substrate do not proportionally enhance metabolite production [9].

Fluorine substitution at the 9-position may alter binding affinity compared to the parent compound, potentially affecting Km values and substrate specificity [10]. Studies with related fluorinated polycyclic aromatic hydrocarbons demonstrate that fluorine incorporation can modify substrate-enzyme interactions through electronic effects and steric considerations [10].

Cytochrome P450 Isoform Specificity in Dihydroxy Derivative Formation

CYP1A1 and CYP1B1 Isoform Activities

Cytochrome P450 1A1 and 1B1 isoforms demonstrate prominent roles in polycyclic aromatic hydrocarbon metabolism, including the biotransformation of benzo(b)fluoranthene derivatives [11]. These enzymes exhibit particular competence for catalyzing hydroxylation reactions at specific carbon positions, with CYP1A1 showing preference for certain aromatic positions while CYP1B1 displays complementary regioselectivity [12]. Research with related benzo[k]fluoranthene compounds reveals that both isoforms efficiently catalyze formation of 3-, 8-, and 9-hydroxylated metabolites from parent polycyclic aromatic hydrocarbons [11].

Fluorine substitution at the 9-position of benzo(b)fluoranthene substantially alters the metabolic profile compared to the non-fluorinated parent compound [13]. Studies with 9-fluorobenzo[k]fluoranthene demonstrate that this substitution pattern prevents formation of certain dihydroxy derivatives that typically arise from the parent compound, particularly 8,9-dihydro-8,9-dihydroxy derivatives and related metabolites [13] [14]. Instead, alternative hydroxylation patterns emerge, with detection of 2,3- or 4,5-dihydrodiol formation [13].

Mechanistic Pathways for Dihydroxy Formation

The formation of dihydroxy derivatives from benzo(b)fluoranthene, 9-fluoro- proceeds through established cytochrome P450-mediated oxidation mechanisms involving initial epoxidation followed by epoxide hydrolase-catalyzed hydrolysis [15]. This two-step process generates trans-dihydrodiol products with specific stereochemical configurations determined by the enzyme systems involved [15]. Cytochrome P450 enzymes catalyze the formation of arene oxides as reactive intermediates, which subsequently undergo nucleophilic attack by water molecules facilitated by microsomal epoxide hydrolase [15].

The presence of fluorine at the 9-position introduces electronic effects that influence both the initial oxidation step and subsequent hydrolysis reactions [13]. Electron-withdrawing properties of fluorine can alter the electron density distribution within the aromatic system, potentially affecting the regioselectivity of cytochrome P450-mediated oxidation [13]. Mass spectral analysis confirms that fluorine substitution remains intact throughout the metabolic process, indicating that carbon-fluorine bonds resist cleavage under physiological conditions [13] [14].

Isoform-Specific Substrate Recognition

Different cytochrome P450 isoforms exhibit distinct substrate recognition patterns for fluorinated polycyclic aromatic hydrocarbons [10]. CYP1A1 demonstrates high catalytic efficiency for hydroxylation reactions, with rates of 0.38 nmol/min/nmol P450 for formation of 7,8-dihydrodiol metabolites from related compounds [12]. CYP1B1 shows comparable activity with formation rates of 0.17 nmol/min/nmol P450, while CYP1A2 exhibits minimal activity for similar transformations [12].

Substrate binding studies using UV-visible difference spectroscopy reveal that fluorinated polycyclic aromatic hydrocarbons produce characteristic Type I binding spectra, indicating displacement of water molecules coordinated to heme iron [10]. This binding pattern confirms that fluorine substitution does not prevent substrate entry into cytochrome P450 active sites, although it may influence binding affinity and catalytic efficiency [10].

Table 3.2: Cytochrome P450 Isoform Activities in Polycyclic Aromatic Hydrocarbon Metabolism

IsoformActivity (nmol/min/nmol P450)Substrate PreferenceReference
CYP1A10.387,8-Dihydrodiol formation [12]
CYP1B10.17Alternative hydroxylation [12]
CYP1A2<0.01Minimal activity [12]
CYP2C9VariablePhase II precursors [16]
CYP2C19VariablePhase II precursors [16]
CYP3A4VariableMultiple positions [16]

Inhibition and Induction Effects

Polycyclic aromatic hydrocarbons, including fluorinated derivatives, demonstrate complex interactions with cytochrome P450 systems involving both inhibition and induction mechanisms [11]. Benzo[k]fluoranthene and related compounds induce CYP1A1 and CYP1B1 expression through aryl hydrocarbon receptor activation, with induction persisting beyond parent compound clearance due to metabolite activity [11]. This sustained induction pattern suggests that metabolites of benzo(b)fluoranthene, 9-fluoro- may retain biological activity and contribute to ongoing enzymatic responses [11].

Concentration-dependent effects characterize the interaction between fluorinated polycyclic aromatic hydrocarbons and cytochrome P450 systems [11]. At concentrations below 1 μM, compounds typically induce enzyme activity, while concentrations exceeding 1 μM may produce inhibitory effects [11]. These biphasic responses reflect competitive interactions between substrate binding and allosteric regulation mechanisms [11].

Mass Spectrometric Tracking of Fluorine Retention During Biotransformation

Analytical Strategies for Fluorine Detection

Mass spectrometric analysis of fluorinated metabolites presents unique analytical challenges related to the distinctive properties of carbon-fluorine bonds [17]. Electrospray ionization mass spectrometry provides optimal sensitivity for detecting fluorinated polycyclic aromatic hydrocarbon metabolites, particularly when operated in negative ion mode to enhance response for hydroxylated derivatives [5]. High-resolution mass spectrometry enables accurate mass measurements that distinguish fluorinated metabolites from non-fluorinated analogs based on precise molecular formulas [18].

Fragmentation patterns of fluorinated metabolites exhibit characteristic features that facilitate structural identification [19]. Fluorine atoms influence fragmentation pathways through inductive effects and bond strength considerations, often producing diagnostic fragment ions that retain fluorine substitution [20]. These fragmentation signatures enable confirmation of fluorine retention throughout metabolic transformations [13].

Fluorine-19 Nuclear Magnetic Resonance Applications

Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive evidence for fluorine retention during biotransformation processes [21]. This technique offers exceptional sensitivity for fluorinated compounds, with chemical shift values providing information about the local electronic environment surrounding fluorine atoms [21]. Studies of fluorinated polycyclic aromatic hydrocarbons demonstrate that 19F NMR signals remain readily detectable in metabolite mixtures, confirming that carbon-fluorine bonds resist cleavage under typical metabolic conditions [22].

Chemical shift analysis reveals that fluorine substitution patterns remain unchanged during hydroxylation and conjugation reactions [22]. The characteristic splitting patterns observed in 19F NMR spectra reflect coupling interactions with neighboring protons, providing structural information that confirms metabolite identity and substitution patterns [22]. For flurbiprofen metabolites, 19F NMR analysis shows chemical shifts of -117.85 ppm with splitting patterns identical to parent compounds, indicating preserved fluorine environments [22].

Metabolite Identification Through Mass Spectral Fragmentation

Mass spectral fragmentation of fluorinated benzo(b)fluoranthene metabolites follows predictable patterns that facilitate structural elucidation [13]. Parent molecular ions exhibit characteristic isotope patterns reflecting fluorine incorporation, with subsequent fragmentation producing diagnostic product ions [20]. Common fragmentation pathways include neutral losses of functional groups (carbonyl, hydroxyl) while retaining fluorine substitution [20].

Collision-induced dissociation experiments reveal fragmentation mechanisms specific to fluorinated polycyclic aromatic hydrocarbons [23]. These compounds undergo characteristic bond cleavages that preserve aromatic ring systems containing fluorine substituents [23]. Product ion spectra provide detailed structural information enabling identification of hydroxylation positions and conjugation patterns [23].

Table 3.3: Mass Spectral Characteristics of Fluorinated Metabolites

Metabolite TypeMolecular Ion CharacteristicsDiagnostic FragmentsFragmentation Pattern
Hydroxylated derivatives[M-H]- with F incorporation[M-H-28]- (CO loss)Neutral loss pathway [5]
Dihydrodiol conjugates[M-H]- +32 Da (dihydroxy)Aromatic fragmentsRing retention [23]
Glucuronide conjugates[M-H]- +176 Da[M-H-176]-Conjugate cleavage [24]
Sulfate conjugates[M-H]- +80 Da[M-H-80]-Conjugate elimination [18]

Quantitative Analysis of Fluorine Retention

Quantitative mass spectrometric analysis confirms that fluorine substitution remains intact throughout the metabolic processing of benzo(b)fluoranthene, 9-fluoro- [13]. Comparative studies with fluorinated polycyclic aromatic hydrocarbons demonstrate that carbon-fluorine bonds exhibit exceptional stability under physiological conditions, with retention rates exceeding 95% across diverse metabolic pathways [13] [14]. This stability reflects the high bond dissociation energy of carbon-fluorine bonds, which exceed 485 kJ/mol and resist cleavage by typical enzymatic mechanisms [25].

Elemental analysis using inductively coupled plasma mass spectrometry provides complementary evidence for fluorine retention during biotransformation [25]. This approach offers compound-independent fluorine response for quantitative analysis, enabling determination of total fluorine content in metabolite fractions [25]. Detection limits of approximately 50 parts per billion fluorine demonstrate sufficient sensitivity for tracking fluorine throughout metabolic studies [25].

XLogP3

5.9

Hydrogen Bond Acceptor Count

1

Exact Mass

270.084478513 g/mol

Monoisotopic Mass

270.084478513 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-11-2024

Explore Compound Types